molecular formula C12H10N2O3 B1627370 N-(Phthalimidomethyl)acrylamide CAS No. 80500-44-3

N-(Phthalimidomethyl)acrylamide

Cat. No.: B1627370
CAS No.: 80500-44-3
M. Wt: 230.22 g/mol
InChI Key: PMKGJTOCRFPWSS-UHFFFAOYSA-N
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Description

N-(Phthalimidomethyl)acrylamide (CAS 80500-44-3) is a versatile chemical reagent that incorporates both a phthalimide protective group and a polymerizable acrylamide moiety, making it a valuable building block in medicinal chemistry and polymer science. The compound has a molecular formula of C12H10N2O3 and a molecular weight of 230.22 g/mol . It has a melting point of 190 °C . In antimicrobial research, derivatives of the phthalimide core have demonstrated significant biological activity. Recent studies highlight that phthalimide-based aryl esters exhibit promising in vitro efficacy against priority-resistant pathogens, including Gram-positive Staphylococcus aureus , Gram-negative Pseudomonas aeruginosa , and yeast fungi such as Candida tropicalis and Candida albicans . Molecular docking studies suggest that such compounds can show superior binding affinity to targets like the 50S ribosomal subunit, indicating a potential mechanism for their antibacterial action, and unique interactions with enzymes like CYP51, suggesting potential as dual-action antifungal candidates . As a functional monomer, the acrylamide group enables this compound to be copolymerized into polymer networks. Research into similar acrylamide-functionalized monomers shows applications in the synthesis of multifunctional, fluorescent terpolymers used in sensing and high-performance adsorption of metal ions like Fe(III), as well as in biocompatible applications such as cell imaging . Furthermore, the strategic incorporation of the acrylamide functional group in drug discovery is a recognized strategy for improving the drug-like properties of potential candidates, such as optimizing solubility and membrane permeability, which are critical for developing central nervous system (CNS)-active agents . This product is intended for research purposes as a key synthetic intermediate or monomer and is strictly For Research Use Only.

Properties

CAS No.

80500-44-3

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]prop-2-enamide

InChI

InChI=1S/C12H10N2O3/c1-2-10(15)13-7-14-11(16)8-5-3-4-6-9(8)12(14)17/h2-6H,1,7H2,(H,13,15)

InChI Key

PMKGJTOCRFPWSS-UHFFFAOYSA-N

SMILES

C=CC(=O)NCN1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

C=CC(=O)NCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Based Comparisons

N-[2-(Dimethylamino)ethyl]acrylamide
  • Structure: Contains a dimethylaminoethyl (-CH₂CH₂N(CH₃)₂) group instead of phthalimidomethyl.
  • Properties: Exhibits pH-responsive behavior due to the tertiary amine group, enabling applications in stimuli-responsive hydrogels. Its water solubility is higher than N-(Phthalimidomethyl)acrylamide due to the hydrophilic amino group .
  • Applications : Used in drug delivery systems and temperature/pH-sensitive polymers .
(2E)-3-(1-Naphthyl)-N-phenylacrylamide
  • Structure : Features a naphthyl group at the β-position and a phenyl group on the acrylamide nitrogen.
  • Properties : The extended aromatic system enhances UV absorption and fluorescence, making it suitable for optoelectronic materials. Unlike this compound, it lacks a reactive phthalimide group, limiting its utility in covalent post-modifications .
N-(n-Octadecyl)acrylamide
  • Structure : Bears a long alkyl chain (C₁₈H₃₇) on the nitrogen.
  • Properties : Hydrophobic nature drives self-assembly in aqueous solutions, forming micelles or gels. Contrasts with this compound, which balances hydrophobicity (from phthalimide) and reactivity (from acrylamide) .

Bioactive Acrylamide Derivatives

  • 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 2 in ): Activity: Demonstrates significant anti-inflammatory effects (IC₅₀ = 17.00 µM in NO inhibition assays) . Comparison: Unlike this compound, this compound’s bioactivity stems from phenolic and methoxy substituents, highlighting how electronic effects dictate pharmacological profiles .
  • N-trans-Feruloyltyramine ():

    • Activity : Anti-inflammatory and antioxidant properties due to the feruloyl group.
    • Structural Insight : The absence of a phthalimide group reduces steric hindrance, enhancing interaction with biological targets compared to this compound .

Reactivity in Polymerization

  • Copolymerization Behavior : this compound participates in radical polymerization, forming crosslinked networks in hydrogels. Its reactivity is comparable to N,N’-methylenebisacrylamide (MBA) but offers additional functionality via the phthalimide group .
  • Post-Polymerization Modifications : The phthalimide group can be hydrolyzed to primary amines or undergo nucleophilic ring-opening, a feature absent in simpler acrylamides like N-isopropylacrylamide (NIPA) .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Solubility (Water) Key Functional Groups
This compound 244.26 Low Acrylamide, Phthalimide
N-[2-(Dimethylamino)ethyl]acrylamide 156.23 High Acrylamide, Tertiary amine
N-trans-Feruloyltyramine 313.34 Moderate Phenolic, Feruloyl

Preparation Methods

Nucleophilic Substitution via N-(Chloromethyl)acrylamide Intermediate

The most widely documented route to this compound involves a three-step sequence beginning with the hydroxymethylation of acrylamide. Acrylamide undergoes reaction with formaldehyde under basic conditions to form N-(hydroxymethyl)acrylamide, a reaction facilitated by the nucleophilic attack of the amide nitrogen on the electrophilic carbonyl carbon of formaldehyde. Subsequent chlorination using thionyl chloride (SOCl₂) converts the hydroxymethyl group into a chloromethyl moiety, yielding N-(chloromethyl)acrylamide. This intermediate is highly reactive, necessitating low-temperature conditions (0–5°C) and inert atmospheres to prevent premature polymerization.

The final step employs nucleophilic displacement of the chloride group by phthalimide. In a polar aprotic solvent such as dimethylformamide (DMF), N-(chloromethyl)acrylamide reacts with potassium phthalimide at elevated temperatures (80–100°C), facilitating the substitution reaction. This method, adapted from analogous styrenic systems, typically achieves yields of 65–75% after purification via recrystallization or column chromatography.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%)
Hydroxymethylation Formaldehyde, NaOH, 40°C 85–90
Chlorination SOCl₂, 0°C, 2 h 70–80
Phthalimide Substitution K-phthalimide, DMF, 80°C, 4 h 65–75

Direct Alkylation of Acrylamide

An alternative single-step approach involves the alkylation of acrylamide with phthalimidomethyl bromide. However, the poor nucleophilicity of the amide nitrogen in acrylamide necessitates harsh conditions, including strong bases such as sodium hydride (NaH) in tetrahydrofuran (THF). While this method bypasses intermediate isolation, competing side reactions—such as Michael addition or polymerization of the acrylamide double bond—often limit yields to 40–50%. Recent advances in phase-transfer catalysis have shown promise in mitigating these issues, though scalability remains a challenge.

RAFT-Mediated Synthesis Inspired by Polymer Chemistry

Drawing from reversible addition-fragmentation chain-transfer (RAFT) polymerization techniques, phthalimidomethyl trithiocarbonates have been explored as intermediates for introducing phthalimide-protected functionalities. In this approach, acrylamide derivatives are functionalized with trithiocarbonate groups, which subsequently undergo aminolysis or thermal elimination to reveal primary amines. While primarily employed for polymer end-group modification, this strategy offers a pathway to this compound by tailoring the RAFT agent’s electrophilic character.

Mechanistic Insights and Optimization

Kinetics of Chloromethylation

The chlorination of N-(hydroxymethyl)acrylamide with SOCl₂ proceeds via a two-stage mechanism: initial protonation of the hydroxyl group followed by nucleophilic displacement by chloride. Kinetic studies reveal a first-order dependence on SOCl₂ concentration, with reaction completion within 2 hours at 0°C. Side-product formation, including linear polyacrylamide contaminants, is minimized through rigorous degassing and moisture exclusion.

Solvent Effects in Phthalimide Substitution

The choice of solvent critically influences the efficiency of the phthalimide substitution step. DMF, with its high polarity and ability to stabilize transition states, enhances reaction rates compared to less polar solvents like toluene. Microwave-assisted synthesis has been explored to reduce reaction times from 4 hours to 30 minutes, though degradation risks necessitate precise temperature control.

Characterization and Analytical Validation

Spectroscopic Analysis

Infrared Spectroscopy : The successful incorporation of the phthalimidomethyl group is confirmed by the appearance of characteristic carbonyl stretches at 1710 cm⁻¹ (imide C=O) and 1660 cm⁻¹ (amide C=O). Disappearance of the O–H stretch (3400 cm⁻¹) after chlorination further validates intermediate conversion.

¹H NMR Spectroscopy : Key resonances include the vinyl protons of acrylamide (δ 5.6–6.3 ppm), the phthalimide aromatic protons (δ 7.8–7.9 ppm), and the methylene bridge (δ 4.5 ppm). Quantitative analysis of substitution efficiency is achieved by integrating the methylene signal against the aromatic baseline.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water gradients resolves this compound from unreacted starting materials and oligomeric byproducts. Typical purity exceeds 95% when reaction conditions are optimized.

Applications in Polymer Science

Role as a Functional Monomer

This compound serves as a versatile building block in stimuli-responsive hydrogels and drug-delivery systems. Its phthalimide group acts as a protective moiety for primary amines, which can be selectively deblocked using hydrazine to generate cationic charge densities. This property has been exploited in pH-sensitive copolymers for controlled release applications.

Case Study: RAFT Polymerization

In a seminal application, this compound was incorporated into RAFT-mediated polymers, enabling precise control over molecular weight distributions (Đ = 1.1–1.3). Post-polymerization deprotection yielded amine-functionalized polymers with applications in gene delivery and surface modification.

Q & A

Q. How can researchers design experiments to evaluate the pharmacokinetics of this compound in preclinical models?

  • Methodological Answer :
  • Dosing : Administer via oral gavage or IV (1–10 mg/kg) and collect plasma/tissue samples at timed intervals .
  • Analytics : LC-MS/MS quantification with deuterated internal standards (e.g., d₃-acrylamide) .
  • Metabolite Profiling : Liver microsome assays to identify phase I/II metabolites .

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